molecular formula C26H24N2O6S B2364188 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866725-29-3

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No. B2364188
CAS RN: 866725-29-3
M. Wt: 492.55
InChI Key: CNQJQDRYEMJBNH-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide, also known as BEQA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. Studies have shown that 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can bind to the active site of carbonic anhydrase, inhibiting its activity. Similarly, 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has been shown to inhibit the activity of cholinesterase and tyrosinase.
Biochemical and Physiological Effects:
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various enzymes. Additionally, 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has been shown to exhibit anti-inflammatory activity and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is its potential as a novel drug candidate. Its inhibitory activity against various enzymes and its potential anticancer activity make it a promising candidate for further development. However, one of the limitations of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide and to identify its molecular targets. Finally, research is needed to improve the solubility of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide, which could facilitate its use in lab experiments and clinical trials.

Synthesis Methods

The synthesis of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves the reaction between 3-(benzenesulfonyl)-6-ethoxy-4-oxoquinoline-1-carboxylic acid and 3-methoxyaniline in the presence of acetic anhydride and triethylamine. The reaction takes place under reflux conditions, and the resulting product is purified through column chromatography.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, cholinesterase, and tyrosinase. Additionally, 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has been investigated for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-3-34-20-12-13-23-22(15-20)26(30)24(35(31,32)21-10-5-4-6-11-21)16-28(23)17-25(29)27-18-8-7-9-19(14-18)33-2/h4-16H,3,17H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQJQDRYEMJBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

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